![molecular formula C32H34N8O2 B14144632 1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) CAS No. 524934-55-2](/img/structure/B14144632.png)
1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) is an organic compound characterized by its unique structure, which includes a hexane backbone and two urea groups attached to phenyl rings with diazenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) typically involves a multi-step process. One common method starts with the preparation of the diazenyl-substituted phenyl isocyanate, which is then reacted with hexane-1,6-diamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) can undergo various types of chemical reactions, including:
Oxidation: The diazenyl groups can be oxidized to form azo compounds.
Reduction: The diazenyl groups can be reduced to form hydrazine derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) involves its interaction with specific molecular targets. The diazenyl groups can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, potentially altering their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-hexane-1,6-diylbis(3-phenylurea): Lacks the diazenyl substituents, resulting in different chemical and biological properties.
1,1’-hexane-1,6-diylbis(3-{4-[(E)-methylphenyldiazenyl]phenyl}urea): Contains methyl-substituted diazenyl groups, which may affect its reactivity and interactions.
Uniqueness
1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) is unique due to the presence of the diazenyl substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
524934-55-2 |
|---|---|
Molekularformel |
C32H34N8O2 |
Molekulargewicht |
562.7 g/mol |
IUPAC-Name |
1-(4-phenyldiazenylphenyl)-3-[6-[(4-phenyldiazenylphenyl)carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C32H34N8O2/c41-31(35-25-15-19-29(20-16-25)39-37-27-11-5-3-6-12-27)33-23-9-1-2-10-24-34-32(42)36-26-17-21-30(22-18-26)40-38-28-13-7-4-8-14-28/h3-8,11-22H,1-2,9-10,23-24H2,(H2,33,35,41)(H2,34,36,42) |
InChI-Schlüssel |
OFEWGIVHSQFAQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NCCCCCCNC(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



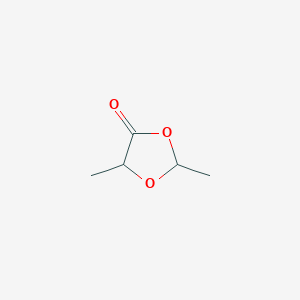
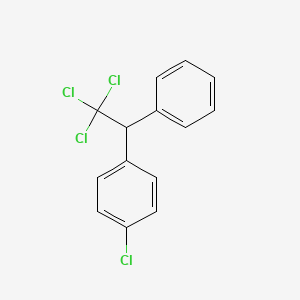
![ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate](/img/structure/B14144568.png)

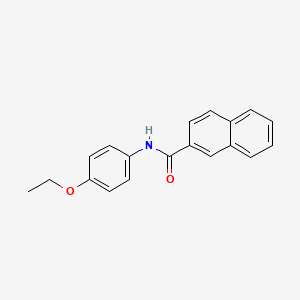
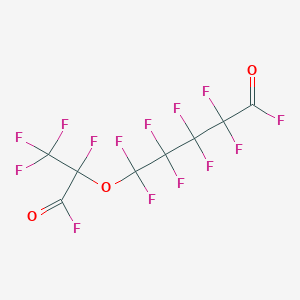
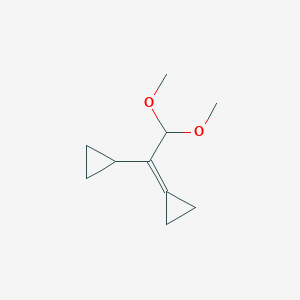
![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)
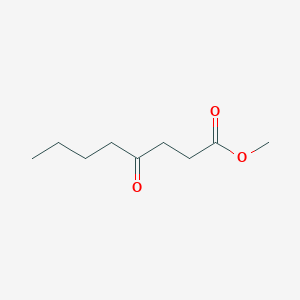

![2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one](/img/structure/B14144631.png)
